molecular formula C24H23N3O2 B11338172 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11338172
M. Wt: 385.5 g/mol
InChI Key: FXVGMSQLHWSBFC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, the indole ring is formed through cyclization reactions.

    Quinazolinone Core Construction: The quinazolinone core is synthesized by reacting anthranilic acid derivatives with appropriate reagents.

    Coupling Reactions: The indole and quinazolinone moieties are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions.

    Purification Techniques: Employing crystallization, chromatography, or other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for specific coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different oxidation states, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Indole Derivatives: Compounds containing the indole moiety.

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of indole and quinazolinone structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23N3O2/c1-15-23-20(13-18(14-22(23)28)16-7-9-19(29-2)10-8-16)26-24(25-15)27-12-11-17-5-3-4-6-21(17)27/h3-10,18H,11-14H2,1-2H3

InChI Key

FXVGMSQLHWSBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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